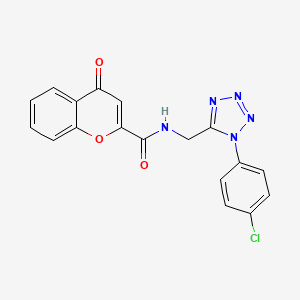

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 941963-85-5

Cat. No.: VC6322272

Molecular Formula: C18H12ClN5O3

Molecular Weight: 381.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941963-85-5 |

|---|---|

| Molecular Formula | C18H12ClN5O3 |

| Molecular Weight | 381.78 |

| IUPAC Name | N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C18H12ClN5O3/c19-11-5-7-12(8-6-11)24-17(21-22-23-24)10-20-18(26)16-9-14(25)13-3-1-2-4-15(13)27-16/h1-9H,10H2,(H,20,26) |

| Standard InChI Key | STGVZTRVRHZIAK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features:

-

A 4H-chromen-4-one (chromone) backbone substituted at position 2 with a carboxamide group.

-

A tetrazole ring (1H-tetrazol-5-yl) linked via a methylene bridge to the carboxamide nitrogen.

-

A 4-chlorophenyl group attached to the tetrazole’s N1 position.

The IUPAC name systematically describes these components:

-

4-oxo-4H-chromene-2-carboxamide: Chromone core with a carbonyl at position 4 and a carboxamide at position 2.

-

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl: Tetrazole substituent with a 4-chlorophenyl group and methylene linker.

Stereoelectronic Features

-

Chromone Core: The conjugated π-system (positions 2–4) enables electron delocalization, influencing reactivity and binding interactions .

-

Tetrazole Ring: The aromatic tetrazole (pKa ~4.5–6.5) enhances solubility and mimics carboxylate groups in target engagement .

-

4-Chlorophenyl Group: Introduces lipophilicity and potential halogen-bonding interactions with biological targets.

Synthetic Methodologies

Chromone Carboxamide Synthesis

Chromone-2-carboxamides are typically synthesized via:

-

Formation of Chromone-2-carboxylic Acid:

-

Claisen condensation of substituted acetophenones with diethyl oxalate under basic conditions (e.g., sodium ethoxide) .

-

Example:

\text{Acetophenone derivative} + \text{(COOEt)$$_2$$} \xrightarrow{\text{NaOEt}} \text{Ethyl chromone-2-carboxylate} -

Hydrolysis of the ester to the carboxylic acid using HCl or NaOH .

-

-

Amidation:

Tetrazole Substituent Preparation

The tetrazole moiety is synthesized via:

-

[3+2] Cycloaddition: Reaction of nitriles with sodium azide (NaN) in the presence of ammonium chloride (NHCl) at elevated temperatures .

-

Reduction: Conversion of the nitrile to the primary amine using LiAlH or catalytic hydrogenation.

Final Coupling

The chromone-2-carboxylic acid is activated (e.g., as an acyl chloride using SOCl) and reacted with the tetrazole-containing amine to yield the target carboxamide .

Physicochemical and Spectroscopic Characterization

Key Spectral Data (Inferred from Analogues)

Solubility and LogP

-

LogP (Predicted): ~2.5–3.0 (moderate lipophilicity due to 4-chlorophenyl and tetrazole).

-

Solubility: Poor in water; soluble in DMSO or DMF.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume